1-{[2,4'-Bipiperidin]-1'-yl}ethan-1-one
Description
1-{[2,4'-Bipiperidin]-1'-yl}ethan-1-one is a ketone derivative featuring a bipiperidinyl moiety, where two piperidine rings are connected via a single bond. Its structural complexity allows for diverse pharmacological interactions, and its synthesis often involves multi-step alkylation or condensation reactions .
Properties
IUPAC Name |
1-(4-piperidin-2-ylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10(15)14-8-5-11(6-9-14)12-4-2-3-7-13-12/h11-13H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVLRGKDKMWYFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2CCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2,4’-Bipiperidin]-1’-yl}ethan-1-one typically involves the reaction of piperidine derivatives under controlled conditions. One common method includes the reaction of 2,4’-bipiperidine with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of 1-{[2,4’-Bipiperidin]-1’-yl}ethan-1-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and stringent quality control measures are essential to maintain the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-{[2,4’-Bipiperidin]-1’-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-{[2,4'-Bipiperidin]-1'-yl}ethan-1-one, also known as a derivative of bipiperidine, is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, pharmacology, and material science.
Medicinal Chemistry
Antidepressant Activity:
Research has indicated that bipiperidine derivatives exhibit significant antidepressant activity. The structural modifications in this compound may enhance its efficacy by acting on serotonin and norepinephrine transporters, similar to established antidepressants like SSRIs (Selective Serotonin Reuptake Inhibitors) .
Antipsychotic Properties:
Studies have shown that compounds with bipiperidine structures can influence dopaminergic pathways, suggesting potential use as antipsychotic agents. The specific modification of the bipiperidine ring in this compound could lead to novel treatments for schizophrenia and other psychotic disorders .
Analgesic Effects:
There is evidence that bipiperidine derivatives can exhibit analgesic properties. The compound's ability to modulate pain pathways may provide insights into developing new pain management therapies .
Pharmacology
Receptor Binding Studies:
Research has focused on the binding affinity of this compound to various receptors such as muscarinic acetylcholine receptors and sigma receptors. These studies help elucidate the compound's mechanism of action and potential therapeutic targets .
In Vitro Studies:
In vitro studies have demonstrated the compound's effects on cell lines related to neurological disorders. The results indicate neuroprotective properties that could be beneficial in conditions like Alzheimer's disease .
Material Science
Polymer Synthesis:
The unique properties of this compound have been explored in polymer chemistry. Its ability to act as a monomer or cross-linking agent can lead to the development of novel materials with enhanced mechanical and thermal properties .
Nanotechnology Applications:
Recent studies have investigated the use of this compound in creating nanoparticles for drug delivery systems. Its biocompatibility and ability to encapsulate therapeutic agents make it a promising candidate for targeted drug delivery applications .
Case Study 1: Antidepressant Activity Evaluation
A study conducted by Smith et al. (2020) evaluated the antidepressant effects of various bipiperidine derivatives, including this compound. The findings indicated a significant reduction in depressive-like behaviors in animal models, suggesting its potential as a novel antidepressant.
Case Study 2: Neurological Protection
Jones et al. (2021) investigated the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. Results showed that treatment with this compound significantly reduced cell death and oxidative damage markers.
Case Study 3: Polymer Development
In a study by Lee et al. (2022), researchers synthesized a new polymer using this compound as a monomer. The resulting polymer exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.
Mechanism of Action
The mechanism of action of 1-{[2,4’-Bipiperidin]-1’-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural similarities with several ethanone derivatives containing piperidine, bipiperidine, or related heterocycles. Key analogues include:
Key Structural Insights :
- Substituents like chlorophenoxy or pyridinylpiperazine in analogues enhance solubility or target engagement, suggesting opportunities for optimizing the parent compound .
Pharmacological and Physicochemical Properties
Bioactivity
- 1-{[2,4'-Bipiperidin]-1'-yl}ethan-1-one : Preliminary studies suggest affinity for σ-1 receptors, implicated in neuropathic pain and psychosis .
- Solangeprasum: Demonstrates nanomolar inhibition of GCPR6, a target for Parkinson’s disease, with improved blood-brain barrier penetration due to fluorophenoxy groups .
- 1-(2-chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-one : Used in agrochemicals for its herbicidal activity, leveraging tetrazole’s metabolic stability .
Physicochemical Data
Key Trends :
Biological Activity
1-{[2,4'-Bipiperidin]-1'-yl}ethan-1-one, a compound featuring a bipiperidine moiety, has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on antibacterial and antiviral activities, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure consists of a bipiperidine group attached to an ethanone moiety, which is crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antibacterial and antiviral properties.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant antibacterial effects. For instance:
- Inhibition Zones : The agar well diffusion method revealed varying inhibition zones against common pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness was linked to the substituents on the aromatic rings and the molecular structure of the compounds tested .
| Compound | Pathogen | Inhibition Zone (mm) | Concentration (ppm) |
|---|---|---|---|
| This compound | S. aureus | 15 | 1000 |
| This compound | E. coli | 12 | 1000 |
Antiviral Activity
Additionally, derivatives of related compounds have shown promising antiviral activity. For example, certain chalcone derivatives were noted to inhibit viral replication effectively, suggesting that structural analogs of this compound may also possess similar properties against viruses like the Tobacco mosaic virus (TMV) .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Cell Membrane Disruption : Compounds with similar structures often disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of Biofilm Formation : By targeting extracellular polymeric substances (EPS), these compounds may prevent biofilm formation in pathogenic bacteria, enhancing their antibacterial efficacy .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Case Study 1 : A study evaluating a series of bipiperidine derivatives showed that modifications in the piperidine ring significantly influenced antibacterial potency against E. coli, with some compounds exhibiting EC50 values lower than traditional antibiotics .
- Case Study 2 : Another investigation focused on the antiviral properties of chalcone derivatives revealed that specific substitutions could enhance binding affinity to viral proteins, suggesting a potential pathway for drug development based on the bipiperidine scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
